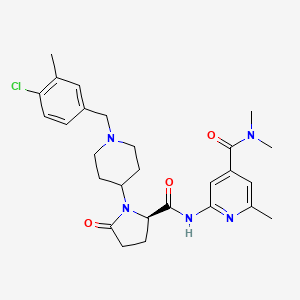

ALK4290

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2R)-1-[1-[(4-chloro-3-methylphenyl)methyl]piperidin-4-yl]-5-oxopyrrolidine-2-carbonyl]amino]-N,N,6-trimethylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34ClN5O3/c1-17-13-19(5-6-22(17)28)16-32-11-9-21(10-12-32)33-23(7-8-25(33)34)26(35)30-24-15-20(14-18(2)29-24)27(36)31(3)4/h5-6,13-15,21,23H,7-12,16H2,1-4H3,(H,29,30,35)/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKNOLCXIFYNFV-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)NC(=O)C2CCC(=O)N2C3CCN(CC3)CC4=CC(=C(C=C4)Cl)C)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=N1)NC(=O)[C@H]2CCC(=O)N2C3CCN(CC3)CC4=CC(=C(C=C4)Cl)C)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251528-23-0 | |

| Record name | Lazucirnon [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1251528230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALK-4290 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15269 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LAZUCIRNON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0T9LLR4TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AKST4290 and its Role in Modulating the Eotaxin/CCR3 Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the eotaxin signaling pathway and the mechanism of action of AKST4290, a small molecule inhibitor of the C-C chemokine receptor 3 (CCR3). Eotaxin, a potent chemoattractant, and its receptor, CCR3, are increasingly recognized for their critical role in inflammatory and angiogenic processes, particularly in the pathogenesis of neovascular (wet) age-related macular degeneration (nAMD). AKST4290 has emerged as a promising therapeutic agent by specifically targeting this pathway. This document details the molecular interactions, downstream signaling cascades, and the preclinical and clinical evidence supporting the therapeutic potential of AKST4290. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development in this area.

The Eotaxin/CCR3 Signaling Axis in Disease

Eotaxins, a family of chemokines including eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), are key regulators of inflammation. They exert their biological effects primarily through binding to the G protein-coupled receptor, CCR3. This receptor is highly expressed on the surface of various immune cells, most notably eosinophils, as well as on endothelial cells. In the context of ocular diseases like nAMD, the eotaxin/CCR3 axis is implicated in two key pathological processes:

-

Inflammation: The recruitment and activation of immune cells, leading to chronic inflammation in the retina and choroid.

-

Angiogenesis: The formation of new, leaky blood vessels, a hallmark of wet AMD, which can be directly and indirectly promoted by CCR3 activation on endothelial cells.[1]

Studies have shown that CCR3 and its ligands are upregulated in the eyes of patients with AMD, suggesting a direct role in the disease's progression.[1]

AKST4290: A Potent and Selective CCR3 Inhibitor

AKST4290 is an orally bioavailable small molecule that acts as a potent and selective antagonist of the CCR3 receptor. By blocking the binding of eotaxins to CCR3, AKST4290 effectively inhibits the downstream signaling pathways responsible for inflammation and angiogenesis.

Mechanism of Action

AKST4290 competitively binds to CCR3, preventing its activation by endogenous ligands. This inhibition disrupts the conformational changes in the receptor that are necessary to engage with intracellular G proteins, thereby blocking the initiation of downstream signaling cascades.

Quantitative Data on AKST4290

The following table summarizes the key quantitative data available for AKST4290.

| Parameter | Value | Assay/Method | Source |

| Binding Affinity (Ki) for hCCR3 | 3.2 nM | Radioligand Binding Assay | Patent Data |

| Phase 2a Clinical Trial (nAMD) | |||

| Mean Change in Best Corrected Visual Acuity (BCVA) | +7.0 letters | ETDRS Chart | --INVALID-LINK-- |

| Preclinical Mouse Model of AMD (Sodium Iodate-Induced Retinal Degeneration) | |||

| Reduction in Monocyte Infiltration | Significant reduction (p<0.01) | Flow Cytometry | IOVS |

| Reduction in Neutrophil Infiltration | Significant reduction (p<0.01) | Flow Cytometry | IOVS |

| Reduction in CD4 T Cell Infiltration | Significant reduction (p<0.01) | Flow Cytometry | IOVS |

The Eotaxin/CCR3 Downstream Signaling Pathway

Activation of CCR3 by eotaxin initiates a cascade of intracellular signaling events. The inhibition of this pathway by AKST4290 is central to its therapeutic effect.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of AKST4290 and the eotaxin signaling pathway.

CCR3 Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for the CCR3 receptor.

-

Materials:

-

Cell membranes from a cell line overexpressing human CCR3 (e.g., CHO-K1 or HEK293 cells).

-

Radiolabeled eotaxin-1 (e.g., [125I]-eotaxin-1).

-

AKST4290 or other test compounds.

-

Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound (AKST4290).

-

In a 96-well plate, add cell membranes, radiolabeled eotaxin-1, and the test compound or vehicle.

-

Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit eotaxin-induced intracellular calcium release in CCR3-expressing cells.

-

Materials:

-

A cell line expressing human CCR3 (e.g., CHO-K1 or a human eosinophilic cell line).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Eotaxin-1.

-

AKST4290 or other test compounds.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

-

-

Procedure:

-

Plate CCR3-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 1 hour) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add serial dilutions of the test compound (AKST4290) to the wells and incubate for a short period.

-

Measure the baseline fluorescence using the plate reader.

-

Inject a solution of eotaxin-1 into the wells to stimulate the cells.

-

Immediately and continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

Determine the concentration of the test compound that inhibits 50% of the eotaxin-induced calcium response (IC50).

-

Chemotaxis Assay

This assay assesses the ability of a compound to block the migration of CCR3-expressing cells towards an eotaxin gradient.

-

Materials:

-

CCR3-expressing cells (e.g., primary human eosinophils or a CCR3-transfected cell line).

-

Chemotaxis chambers (e.g., Boyden chambers or Transwell inserts with a porous membrane).

-

Eotaxin-1.

-

AKST4290 or other test compounds.

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA).

-

A method for cell quantification (e.g., cell counting with a hemocytometer or a fluorescent plate reader after cell labeling).

-

-

Procedure:

-

Place assay medium containing eotaxin-1 in the lower chamber of the chemotaxis device.

-

Pre-incubate the CCR3-expressing cells with various concentrations of the test compound (AKST4290) or vehicle.

-

Place the cell suspension in the upper chamber (the insert).

-

Incubate the chambers at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 1-3 hours).

-

Remove the upper chamber and quantify the number of cells that have migrated to the lower chamber.

-

Determine the concentration of the test compound that inhibits 50% of the eotaxin-induced cell migration (IC50).

-

Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

This in vivo model is used to evaluate the efficacy of a compound in reducing the formation of new blood vessels in the choroid, a key feature of wet AMD.

-

Materials:

-

Mice (e.g., C57BL/6).

-

A diode or argon laser photocoagulator.

-

A microscope for fundus visualization.

-

AKST4290 or other test compounds.

-

Fluorescein isothiocyanate-dextran (FITC-dextran) for vessel visualization.

-

Confocal microscope for imaging.

-

-

Procedure:

-

Anesthetize the mice and dilate their pupils.

-

Use the laser to create small burns on the retina, rupturing Bruch's membrane. This induces an inflammatory and angiogenic response.

-

Administer the test compound (AKST4290) to the mice, typically via oral gavage, starting before or immediately after laser treatment and continuing for a specified period (e.g., 1-2 weeks).

-

At the end of the treatment period, perfuse the mice with FITC-dextran to label the vasculature.

-

Euthanize the mice and dissect the eyes.

-

Prepare choroidal flat mounts.

-

Image the flat mounts using a confocal microscope.

-

Quantify the volume or area of the CNV lesions.

-

Compare the CNV size in the treated group to the vehicle-treated control group to determine the efficacy of the compound.

-

Conclusion

The eotaxin/CCR3 signaling pathway represents a compelling target for the treatment of nAMD and other inflammatory and angiogenic diseases. AKST4290, as a potent and selective CCR3 inhibitor, has demonstrated promising results in both preclinical models and early-phase clinical trials. The data presented in this technical guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of modulating this critical signaling pathway. Future studies should focus on elucidating the long-term safety and efficacy of AKST4290 in larger patient populations and exploring its potential in other CCR3-mediated conditions.

References

CCR3 Inhibition and Angiogenesis: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of the C-C chemokine receptor 3 (CCR3) in angiogenesis and the therapeutic potential of its inhibition. This document details the core signaling pathways, comprehensive experimental protocols for studying CCR3-mediated angiogenesis, and quantitative data on the effects of CCR3 inhibition.

The Role of CCR3 in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions. The C-C chemokine receptor 3 (CCR3) has emerged as a significant modulator of angiogenesis. CCR3 is a G protein-coupled receptor expressed on various cell types, including endothelial cells, the primary cells involved in angiogenesis.

The pro-angiogenic effects of CCR3 are primarily mediated by its ligands, a family of chemokines known as eotaxins, which include CCL11 (eotaxin-1), CCL24 (eotaxin-2), and CCL26 (eotaxin-3), as well as CCL28.[1][2] These chemokines, upon binding to CCR3 on endothelial cells, trigger a cascade of intracellular signaling events that promote endothelial cell migration, proliferation, and tube formation—key steps in the angiogenic process.[3][4]

Signaling Pathways in CCR3-Mediated Angiogenesis

The binding of CCR3 ligands, such as CCL11, to the CCR3 receptor on endothelial cells initiates a complex signaling network that drives angiogenesis. This process involves the activation of several key downstream pathways and exhibits significant crosstalk with other pro-angiogenic signaling cascades, most notably the Vascular Endothelial Growth Factor (VEGF) pathway.

Core CCR3 Signaling Cascade

Activation of CCR3 by its ligands leads to the stimulation of multiple downstream signaling molecules critical for angiogenic processes. Key pathways include:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for endothelial cell survival, migration, and proliferation.[4]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK/ERK pathway is also implicated in endothelial cell proliferation and differentiation.

-

p38 MAPK and PLC gamma: These pathways are also activated downstream of CCR3 and contribute to the overall pro-angiogenic response.[5]

-

Rac1 Activation: A key regulator of cell motility, the activation of the small GTPase Rac1 is a critical event in CCR3-mediated endothelial cell migration.[6]

Crosstalk with the VEGFR2 Signaling Pathway

A critical aspect of CCR3-mediated angiogenesis is its interaction with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. Evidence suggests that ligand-activated CCR3 can physically associate with and transactivate VEGFR2, leading to its phosphorylation even in the absence of VEGF.[6] This crosstalk results in the synergistic activation of downstream signaling molecules, such as Rac1, amplifying the pro-angiogenic signals.[6] This interaction highlights a mechanism by which CCR3 signaling can bypass or enhance traditional VEGF-driven angiogenesis.[5]

Quantitative Data on CCR3 Inhibition

The inhibition of CCR3 has been shown to effectively reduce angiogenesis in various experimental models. The following tables summarize the quantitative effects of CCR3 antagonists and neutralizing antibodies.

Table 1: In Vitro Inhibition of CCR3

| Compound/Antibody | Assay | Target | IC50 | Reference |

| SB-328437 | CCR3 Binding | Human CCR3 | 4 nM | [7] |

| SB-328437 | Eotaxin-induced Ca2+ mobilization | Human Eosinophils | 38 nM | [7] |

| SB-328437 | Eotaxin-2-induced Ca2+ mobilization | Human Eosinophils | 35 nM | [7] |

| SB-328437 | MCP-4-induced Ca2+ mobilization | Human Eosinophils | 20 nM | [7] |

| DPC168 | Eotaxin-induced chemotaxis | Human Eosinophils | 10-60 pM | [8] |

Table 2: In Vivo Inhibition of Angiogenesis

| Inhibitor | Model | Effect | % Inhibition | Reference |

| Anti-CCR3 Antibody | Laser-induced CNV | Reduction in CNV volume | ~60% | [9] |

| Anti-CCL11 Antibody | Laser-induced CNV | Reduction in CNV volume | 45% | [10] |

| Anti-CCL24 Antibody | Laser-induced CNV | Reduction in CNV volume | 70% | [10] |

| GW654652 | Matrigel Plug Assay | Reduction in angiogenesis | ~85% | [11] |

| GW766994X | Spontaneous CNV | Reduction in CNV area | Dose-dependent | [1] |

Experimental Protocols for Studying CCR3 and Angiogenesis

Standardized in vitro and in vivo assays are essential for evaluating the role of CCR3 in angiogenesis and the efficacy of its inhibitors.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

References

- 1. CCR3 C-C motif chemokine receptor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. CCR3 Expression in Relation to Delayed Microbleeds in a Rat Model of Large Vessel Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of vascular endothelial growth factor reduces angiogenesis and modulates immune cell infiltration of orthotopic breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Upregulation of CCR3 by Age-Related Stresses Promotes Choroidal Endothelial Cell Migration via VEGF-Dependent and -Independent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SB 328437 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]

- 8. Quantification of tube topography on micrographs of fluorescent staining of multi-layers cell culture. [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Improved quantification of angiogenesis in the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of VEGF receptors significantly impairs mammary cancer growth in C3(1)/Tag transgenic mice through antiangiogenic and non-antiangiogenic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

ALK4290: A Technical Overview of a Novel Oral Therapy for Neovascular Age-Related Macular Degeneration

Introduction

ALK4290, also known as AKST4290 and formerly as BI 144807, is a promising, orally administered small molecule inhibitor of the C-C chemokine receptor type 3 (CCR3).[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and clinical evaluation of this compound for researchers, scientists, and drug development professionals. The document details the scientific rationale for targeting the CCR3 pathway in neovascular age-related macular degeneration (nAMD) and summarizes the key preclinical and clinical findings to date.

Discovery and Rationale

This compound was originally discovered by Boehringer Ingelheim and was later acquired by Alkahest Inc. for further development and commercialization.[4] The therapeutic rationale for developing a CCR3 antagonist stems from the growing body of evidence implicating the chemokine eotaxin (CCL11) and its receptor CCR3 in the pathogenesis of nAMD.[2][5]

In patients with nAMD, elevated levels of eotaxins are observed, and CCR3 is specifically expressed on choroidal endothelial cells within the choroidal neovascularization (CNV) lesions.[2][6] The interaction between CCL11 and CCR3 is believed to promote key pathological processes in nAMD, including inflammation and angiogenesis.[5][7] By blocking this interaction, this compound aims to inhibit the downstream signaling that drives the growth of abnormal blood vessels and inflammation in the macula.[7] Preclinical studies have shown that targeting CCR3 can inhibit injury-induced CNV in mouse models.[6]

Chemical Structure and Synthesis

This compound is a potent and orally active CCR3 inhibitor with a high binding affinity for human CCR3 (Ki of 3.2 nM).[1] The chemical structure of this compound is provided below.

Chemical Structure of this compound

Caption: Chemical structure of this compound (AKST4290).

The detailed synthesis of this compound is described in patent US20130261153A1, specifically under Example 2.[1] The synthesis is a multi-step process involving the formation of key intermediates and subsequent coupling to yield the final compound. For a detailed, step-by-step experimental protocol, readers are directed to the aforementioned patent.

Mechanism of Action: The CCL11/CCR3 Signaling Pathway

This compound exerts its therapeutic effect by acting as an antagonist at the CCR3 receptor, thereby inhibiting the signaling cascade initiated by its ligand, CCL11 (eotaxin-1). In nAMD, this pathway is implicated in both inflammation and angiogenesis.

Caption: Simplified signaling pathway of CCL11/CCR3 and the inhibitory action of this compound.

Preclinical and Clinical Evaluation

This compound has undergone preclinical evaluation and has been investigated in Phase 2a clinical trials for the treatment of nAMD.

Preclinical Studies

Preclinical studies in animal models demonstrated promising activity for this compound as an oral monotherapy.[4] Pharmacokinetic studies in mice revealed that this compound preferentially accumulates in the retinal pigment epithelium (RPE)/choroid, which is the primary site of pathology in nAMD. This targeted distribution supports its potential for efficacy in treating this condition.

Clinical Trials: Phase 2a Studies

Two single-arm, open-label Phase 2a clinical trials were initiated to evaluate the efficacy and safety of this compound in patients with nAMD.[4] In both studies, patients received 400 mg of this compound orally twice daily for six weeks.[7][8]

-

This compound-201 (NCT03558061): This study enrolled treatment-naive patients with newly diagnosed nAMD.[9]

-

This compound-202 (NCT03558074): This study enrolled patients with nAMD who were refractory to standard-of-care anti-VEGF therapy.[9][10]

The primary endpoint for both trials was the mean change in Best Corrected Visual Acuity (BCVA) from baseline.[9]

Data Presentation

The following tables summarize the key quantitative data from the Phase 2a clinical trials of this compound.

Table 1: Efficacy of this compound in Treatment-Naive nAMD (this compound-201 Study)

| Parameter | Result |

| Number of Patients | 29 |

| Mean Change in BCVA from Baseline | +7.0 letters |

| Patients with Stable or Improved BCVA | 82.8% |

| Patients Gaining ≥15 ETDRS Letters | 20.7% |

Data sourced from references:[7][8][9]

Table 2: Efficacy of this compound in Refractory nAMD (this compound-202 Study)

| Parameter | Result |

| Number of Patients | 26 |

| Mean Change in BCVA from Baseline | +2 letters |

| Patients with Stable or Improved BCVA | 72% |

| Patients Gaining ≥10 ETDRS Letters | 8% |

Data sourced from references:[9][11][12]

Safety and Tolerability

Across multiple studies, this compound has been administered to over 165 participants and has been generally well-tolerated.[4] In the Phase 2a trials for nAMD, all adverse events were reported as mild or moderate in severity, and there were no severe or serious adverse events that led to the discontinuation of the treatment.[7][8]

Experimental Protocols

Best Corrected Visual Acuity (BCVA) Measurement

The primary efficacy endpoint in the clinical trials was the change in BCVA, measured using the Early Treatment Diabetic Retinopathy Study (ETDRS) charts.[11]

Protocol:

-

Testing Distance: The standard testing distance is 4 meters from the ETDRS chart.[13][14] For patients with significantly impaired vision, the test can be performed at 1 meter.[14]

-

Chart Illumination: The ETDRS chart is presented in a standardized light box to ensure uniform illumination.[13][15]

-

Procedure: Each eye is tested separately, with the other eye occluded.[14] Patients are instructed to read the letters on the chart, starting from the top.

-

Scoring: The visual acuity score is determined by the number of letters correctly identified. Each correctly read letter contributes to the overall score.[14]

Caption: General workflow for ETDRS visual acuity testing.

Measurement of Central Retinal Thickness

Anatomical changes in the retina were assessed using Optical Coherence Tomography (OCT).[11]

Protocol:

-

Image Acquisition: High-resolution cross-sectional images of the macula are obtained using an OCT device.

-

Segmentation: The software automatically identifies and measures the thickness of the different retinal layers. Manual correction by a trained grader may be necessary to ensure accuracy.[16][17]

-

Central Subfield Thickness (CST): The primary parameter of interest is the average retinal thickness within the central 1mm diameter of the fovea.[18] This measurement provides a quantitative assessment of macular edema.

Conclusion

This compound is a novel, orally administered CCR3 antagonist that has demonstrated a favorable safety profile and encouraging signs of efficacy in Phase 2a clinical trials for both treatment-naive and refractory neovascular age-related macular degeneration. By targeting the CCL11/CCR3 pathway, this compound offers a distinct mechanism of action compared to the current standard-of-care anti-VEGF therapies. The convenience of an oral formulation presents a significant potential advantage for patient compliance and reducing treatment burden. Further investigation in larger, randomized, placebo-controlled trials is warranted to fully elucidate the therapeutic potential of this compound in the management of nAMD.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CCR3 is a therapeutic and diagnostic target for neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. certifeyed.com [certifeyed.com]

- 4. Alkahest Announces Initiation of Two Phase 2 Clinical Trials of this compound in Age-Related Macular Degeneration [prnewswire.com]

- 5. Blood expression levels of chemokine receptor CCR3 and chemokine CCL11 in age-related macular degeneration: a case–control study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Alkahest Presents Positive Results from Phase 2a Open Label Study of AKST4290 in Treatment-Naïve neovascular AMD at Retina World Congress [prnewswire.com]

- 8. SAFETY AND THERAPEUTIC EFFECTS OF ORALLY ADMINISTERED AKST4290 IN NEWLY DIAGNOSED NEOVASCULAR AGE-RELATED MACULAR DEGENERATION - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Emerging Therapies in Neovascular Age-Related Macular Degeneration in 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. hcplive.com [hcplive.com]

- 12. join.hcplive.com [join.hcplive.com]

- 13. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 14. precision-vision.com [precision-vision.com]

- 15. vectorvision.com [vectorvision.com]

- 16. Evaluation of optical coherence tomography retinal thickness parameters for use in clinical trials for neovascular age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. Retinal OCT Biomarkers for Clinicians and Clinical Researchers | Retinal Physician [retinalphysician.com]

In Vivo Efficacy of CCR3 Antagonists in Neovascularization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pathological neovascularization, the aberrant formation of new blood vessels, is a hallmark of several debilitating diseases, including wet age-related macular degeneration (AMD) and various inflammatory conditions of the cornea. The C-C chemokine receptor 3 (CCR3), predominantly known for its role in allergic inflammation, has emerged as a compelling therapeutic target for inhibiting this process. In vivo studies have demonstrated that antagonism of CCR3 can significantly impede the development of neovascularization in preclinical models. This technical guide provides a comprehensive overview of the in vivo effects of CCR3 antagonists on neovascularization, detailing the quantitative outcomes from key studies, the experimental protocols utilized to generate these findings, and the underlying molecular pathways. This document is intended to serve as a resource for researchers and professionals in the field of angiogenesis and drug development.

Core Concepts: CCR3 in Neovascularization

CCR3 is a G protein-coupled receptor (GPCR) that is expressed on various immune cells, notably eosinophils. However, research has revealed its expression on vascular endothelial cells, particularly in the context of pathological angiogenesis.[1] Its primary ligands, including eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), are often upregulated at sites of inflammation and neovascular activity. The binding of these ligands to CCR3 on endothelial cells triggers a signaling cascade that promotes cell migration, proliferation, and ultimately, the formation of new blood vessels.[2][3] This process appears to be at least partially distinct from the well-established vascular endothelial growth factor (VEGF) pathway, suggesting that CCR3 antagonists could offer an alternative or complementary therapeutic strategy.[4][5]

Quantitative Analysis of In Vivo Efficacy of CCR3 Antagonists

The following tables summarize the quantitative data from key in vivo studies investigating the effects of CCR3 antagonists on neovascularization.

Table 1: Effects of CCR3 Antagonists on Choroidal Neovascularization (CNV)

| Model | Antagonist/Antibody | Dosing Regimen | Primary Outcome | Reduction vs. Control | P-value | Reference |

| Spontaneous CNV (JR5558 mice) | Anti-CCR3 Antibody (intravitreal) | 1 µ g/injection at P24 and P31 | CNV Area | ~41% (at P37) | <0.05 | [4] |

| Spontaneous CNV (JR5558 mice) | Anti-CCL11 Antibody (intravitreal) | 1 µ g/injection at P24 and P31 | CNV Area | ~44% (at P37) | <0.05 | [4] |

| Spontaneous CNV (JR5558 mice) | Anti-CCL24 Antibody (intravitreal) | 1 µ g/injection at P24 and P31 | CNV Area | ~61% (at P37) | <0.05 | [4] |

| Laser-Induced CNV (C57BL/6J mice) | GW766994X (oral) | 30 mg/kg, twice daily for 14 days | CNV Area | Not specified, dose-dependent reduction shown graphically | <0.01 | [4] |

| Laser-Induced CNV (C57BL/6J mice) | YM-344031 (oral) | Not specified | CNV Volume | Statistically significant | <0.0001 | [3][6] |

| Laser-Induced CNV (C57BL/6J mice) | YM-344031 (intravitreal) | Not specified | CNV Volume | Statistically significant | <0.01 | [3][6] |

| Laser-Induced CNV (C57BL/6J mice) | Anti-CCR3 Antibody (intravitreal) | Not specified | CNV Volume | ~60% | <0.001 | [1] |

| Laser-Induced CNV (C57BL/6J mice) | Anti-CCL11 Antibody (intravitreal) | Not specified | CNV Volume | ~45% | <0.001 | [1] |

| Laser-Induced CNV (C57BL/6J mice) | Anti-CCL24 Antibody (intravitreal) | Not specified | CNV Volume | ~70% | <0.001 | [1] |

| Matrigel-Induced CNV (Rat) | SB328437 (in Matrigel) | Not specified | CNV Area | No significant difference | Not significant | [7][8] |

| Matrigel-Induced CNV (Mouse) | SB328437 (in Matrigel) | Not specified | CNV Area | No significant difference | Not significant | [8][9] |

Table 2: Effects of CCR3 Antagonists on Corneal Neovascularization (CoNV)

| Model | Antagonist | Dosing Regimen | Primary Outcome | Value in Treatment Group | Value in Control Group | P-value | Reference |

| Alkali-Induced CoNV (BABL/c mice) | CCR3 Antagonist (local administration) | Not specified | Relative CoNV Area | 0.51 ± 0.03 | 0.77 ± 0.15 | =0.00 | [10] |

Signaling Pathways and Experimental Workflows

CCR3 Signaling in Endothelial Cells

The binding of eotaxins (e.g., CCL11) to CCR3 on endothelial cells initiates a signaling cascade that promotes angiogenic processes such as cell migration and proliferation. A key event is the activation of the small GTPase Rac1, which leads to the reorganization of the actin cytoskeleton, a critical step for cell motility.[2][3] Furthermore, there is evidence of crosstalk with the VEGFR2 pathway, where CCR3 activation can transactivate VEGFR2, thereby amplifying pro-angiogenic signals.[2][11]

Experimental Workflow: Laser-Induced Choroidal Neovascularization (CNV) Model

This is a widely used animal model to study wet AMD. A laser is used to rupture Bruch's membrane, which separates the retina from the choroid, inducing the growth of new blood vessels from the choroid into the subretinal space.

Experimental Workflow: Alkali-Induced Corneal Neovascularization Model

This model is used to study inflammatory neovascularization in the normally avascular cornea. A chemical burn induces an inflammatory response that leads to the ingrowth of new blood vessels from the limbus.

Detailed Experimental Protocols

Laser-Induced Choroidal Neovascularization (CNV) in Mice

Objective: To induce CNV in mice to mimic features of wet AMD and to evaluate the efficacy of anti-angiogenic compounds.

Materials:

-

C57BL/6J mice (6-8 weeks old)

-

Anesthetic cocktail (e.g., ketamine/xylazine)

-

Tropicamide (1%) for pupil dilation

-

Argon laser photocoagulator

-

Slit lamp delivery system with a coverslip

-

Fluorescein sodium (10%)

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (4%)

-

Blocking buffer (e.g., PBS with 5% goat serum and 0.3% Triton X-100)

-

Primary antibody: Anti-CD31 (PECAM-1)

-

Fluorescently labeled secondary antibody

-

Mounting medium

-

Confocal microscope

Procedure:

-

Anesthetize the mouse and dilate the pupils with tropicamide.

-

Position the mouse at the slit lamp and use a coverslip with a coupling gel on the cornea.

-

Deliver 4-6 laser spots (532 nm, 100 µm spot size, 100 ms duration, 200 mW power) around the optic nerve using the argon laser. The formation of a vapor bubble indicates the rupture of Bruch's membrane.

-

Administer the CCR3 antagonist or vehicle control according to the study design (e.g., intravitreal injection, oral gavage).

-

After the desired treatment period (typically 7 or 14 days), perform in vivo imaging. Anesthetize the mouse and inject fluorescein sodium intraperitoneally. Image the fundus to visualize leakage from the CNV lesions.

-

Euthanize the mouse and enucleate the eyes.

-

Fix the eyes in 4% paraformaldehyde.

-

Dissect the anterior segment and retina, leaving the RPE-choroid-sclera complex.

-

Make radial incisions to flat-mount the tissue.

-

Permeabilize and block the tissue.

-

Incubate with the primary anti-CD31 antibody overnight at 4°C.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Mount the flat mounts and image using a confocal microscope.

-

Quantify the area or volume of the CNV lesions using image analysis software.

Alkali-Induced Corneal Neovascularization in Mice

Objective: To induce corneal neovascularization through a chemical burn to study inflammatory angiogenesis.

Materials:

-

BALB/c mice (7-8 weeks old)

-

Anesthetic cocktail

-

Proparacaine hydrochloride (0.5%)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Filter paper discs (2 mm diameter)

-

Sterile saline

-

Slit-lamp biomicroscope with a camera

-

Anti-CD31 antibody for immunohistochemistry

Procedure:

-

Anesthetize the mouse and apply a drop of proparacaine to the cornea.

-

Soak a filter paper disc in 1 M NaOH and apply it to the central cornea for 30-40 seconds.

-

Remove the filter paper and immediately rinse the eye with sterile saline for at least 1 minute.

-

Administer the CCR3 antagonist or vehicle control topically according to the study protocol.

-

Monitor the eyes daily using a slit-lamp biomicroscope and document the progression of neovascularization with images.

-

After the experimental period (e.g., 14 days), euthanize the mice and enucleate the eyes.

-

Fix the corneas and prepare them for whole-mount immunohistochemistry.

-

Stain with an anti-CD31 antibody to visualize the blood vessels.

-

Capture images of the flat-mounted corneas.

-

Quantify the neovascularized area using image analysis software, often expressed as a percentage of the total corneal area.[10]

Conclusion and Future Directions

The in vivo evidence strongly supports a role for the CCR3-eotaxin axis in the pathogenesis of neovascularization, particularly in the eye. Antagonism of CCR3 has shown significant efficacy in reducing neovascular growth in various preclinical models. However, discrepancies exist, as highlighted by the lack of effect in some Matrigel-based assays, which may be due to differences in the underlying mechanisms of angiogenesis induction in this model.[7][8]

Future research should focus on further elucidating the downstream signaling of CCR3 in endothelial cells and its interaction with other pro-angiogenic pathways. The development of more selective and potent CCR3 antagonists with favorable pharmacokinetic profiles for ocular delivery is a key area for translational research. Furthermore, exploring the efficacy of combination therapies, for instance, co-administering CCR3 and VEGF antagonists, may lead to synergistic effects and more robust and durable therapeutic outcomes for patients suffering from neovascular diseases.[4][5] The data and protocols presented in this guide provide a solid foundation for advancing these research and development efforts.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Upregulation of CCR3 by Age-Related Stresses Promotes Choroidal Endothelial Cell Migration via VEGF-Dependent and -Independent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Novel CCR3 Antagonists Are Effective Mono- and Combination Inhibitors of Choroidal Neovascular Growth and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel CCR3 Antagonists Are Effective Mono- and Combination Inhibitors of Choroidal Neovascular Growth and Vascular Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression of laser-induced choroidal neovascularization by a CCR3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CCR3 and choroidal neovascularization [pubmed.ncbi.nlm.nih.gov]

- 8. CCR3 and Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.plos.org [journals.plos.org]

- 10. [Inhibited experimental mouse corneal neovascularization by CCR3 antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Retinal Inhibition of CCR3 Induces Retinal Cell Death in a Murine Model of Choroidal Neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

ALK4290 and its Effect on Immune Cell Recruitment: A Technical Guide

Introduction

ALK4290, also known as AKST4290, is a potent small molecule inhibitor of the C-C chemokine receptor type 3 (CCR3).[1][2] CCR3 is a G-protein coupled receptor that plays a crucial role in the migration and activation of various immune cells.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantified effects on immune cell recruitment from preclinical studies, and detailed experimental protocols for researchers in the field. The primary focus is on the compound's effects within the context of retinal inflammation, a key pathological feature of diseases like age-related macular degeneration (AMD).

Mechanism of Action: The CCR3 Signaling Pathway

CCR3 is expressed on several types of immune cells, including eosinophils, basophils, mast cells, monocyte-derived macrophages, and Th2 cells.[3] Its activation by chemokine ligands such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), eotaxin-3 (CCL26), and RANTES (CCL5) triggers downstream signaling cascades that are essential for immune cell migration to sites of inflammation.[3] The activation of CCR3 can initiate multiple signaling pathways, including the MAPK-p38-ERK1/2 and PI3K/Akt pathways, which are involved in cell proliferation and migration.[3]

By inhibiting CCR3, this compound effectively blocks these downstream signaling events, thereby reducing the recruitment of peripheral immune cells to inflamed tissues.[1][2]

Experimental Evidence of this compound's Effect on Immune Cell Recruitment

Preclinical studies utilizing a sodium iodate (NaIO3) mouse model of retinal inflammation have demonstrated the efficacy of this compound in reducing the infiltration of key immune cell populations into the retinal pigment epithelium (RPE).

Quantitative Data on Immune Cell Infiltration

The following table summarizes the quantitative data on the reduction of immune cell infiltration and inflammatory chemokines in the RPE of NaIO3-treated mice following treatment with this compound.

| Cell/Chemokine Type | Control (mean±sem) | NaIO3 (mean±sem) | NaIO3 + this compound (mean±sem) | p-value (NaIO3 vs. NaIO3 + 4290) |

| Immune Cells (cell counts) | ||||

| Monocytes | 74±16 | 1679±222 | 1051±153 | p<0.01 |

| Neutrophils | 14±3 | 146±17 | 82±15 | p<0.01 |

| CD4 T cells | 33±5 | 170±26 | 131±29 | p<0.01 |

| Chemokines (pg/ml) | ||||

| CCL5 | 1.41±0.11 | 2.05±0.13 | 1.76±0.13 | p<0.05 |

| CXCL9 | 1.8±0.26 | 5.56±0.67 | 3.67±0.43 | p<0.05 |

Data sourced from an abstract presented at the 2021 ARVO Annual Meeting.[1]

Experimental Workflow

The general workflow for preclinical evaluation of this compound in the NaIO3 mouse model is depicted below.

Detailed Experimental Protocols

Sodium Iodate (NaIO3)-Induced Retinal Degeneration Model

This model is used to induce retinal inflammation and degeneration, mimicking certain aspects of AMD.

-

Animals: C57Bl6 mice are typically used.

-

Induction: A single intravenous (IV) injection of sodium iodate (NaIO3) at a dose of 20 mg/kg is administered to induce retinal inflammation.[1]

-

Treatment: The experimental group receives oral doses of this compound (e.g., 60 mg/kg) twice daily.[1] The control group receives a vehicle.

-

Endpoint: Tissues are typically harvested for analysis at 3 days post-NaIO3 injection.[1]

Flow Cytometry for Retinal Immune Cell Analysis

Flow cytometry is a powerful technique to quantify different immune cell populations in the retina.

-

Tissue Preparation:

-

Euthanize mice and enucleate the eyes.

-

Dissect the retinas and/or RPE-choroid complex in a suitable buffer (e.g., PBS).

-

Create a single-cell suspension by mechanical dissociation and/or enzymatic digestion (e.g., with collagenase and DNase).

-

-

Staining:

-

Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding.

-

Incubate cells with a cocktail of fluorescently-conjugated antibodies against cell surface markers to identify specific immune cell populations. A common panel for identifying myeloid cells in the retina includes antibodies against CD45 and CD11b, where microglia are CD11b+/CD45low and infiltrating myeloid leukocytes are CD11b+/CD45hi.[4] Other markers can be included to further delineate cell types (e.g., Ly6G for neutrophils, Ly6C for monocytes).

-

A viability dye is often included to exclude dead cells from the analysis.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software to gate on specific cell populations and quantify their numbers or proportions.

-

Luminex Immunoassays for Cytokine and Chemokine Measurement

Luminex assays are bead-based immunoassays that allow for the simultaneous quantification of multiple analytes in a small sample volume.

-

Principle: The assay uses color-coded magnetic beads, each coated with a specific capture antibody for a particular cytokine or chemokine. The sample is incubated with the beads, and the analytes of interest bind to their respective capture antibodies. A biotinylated detection antibody and a streptavidin-phycoerythrin (PE) conjugate are then added to form a "sandwich" and provide a fluorescent signal. The Luminex instrument identifies each bead by its color code and quantifies the PE signal, which is proportional to the amount of analyte present.

-

Procedure (General):

-

Prepare standards and samples. For retinal tissue, this involves homogenization and clarification of the tissue lysate.

-

Add the bead mixture to a 96-well plate.

-

Add standards and samples to the wells and incubate.

-

Wash the beads to remove unbound material.

-

Add the detection antibody cocktail and incubate.

-

Wash the beads.

-

Add streptavidin-PE and incubate.

-

Wash the beads and resuspend in sheath fluid.

-

Acquire data on a Luminex instrument.

-

-

Data Analysis: A standard curve is generated for each analyte, and the concentrations in the samples are interpolated from these curves.

Conclusion

This compound demonstrates a clear and quantifiable effect on the recruitment of key immune cells—monocytes, neutrophils, and CD4 T cells—to the site of retinal inflammation in a preclinical model. This effect is mediated through the inhibition of the CCR3 signaling pathway, leading to a reduction in inflammatory chemokines. The data strongly support the mechanism of action of this compound as an immunomodulatory agent with therapeutic potential for inflammatory retinal diseases such as AMD. The experimental protocols detailed herein provide a framework for further investigation into the efficacy and mechanisms of this compound and other CCR3 inhibitors.

References

Methodological & Application

Application Notes: ALK4290 as a Potent Inhibitor of Angiogenesis In Vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The ability to modulate angiogenesis is a key therapeutic strategy in oncology and other diseases. ALK4290 is a novel small molecule inhibitor designed to target key signaling pathways essential for new blood vessel formation. These application notes provide a detailed protocol for assessing the anti-angiogenic potential of this compound using a robust and widely accepted in vitro endothelial tube formation assay.

Data Presentation

The anti-angiogenic activity of this compound was quantified by measuring its effect on the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs) on a basement membrane matrix. The results are summarized in the table below, demonstrating a dose-dependent inhibition of angiogenesis.

Table 1: Effect of this compound on In Vitro Angiogenesis

| Treatment Group | Concentration (nM) | Total Tube Length (μm) | Number of Junctions | Number of Loops |

| Vehicle Control (0.1% DMSO) | 0 | 12,540 ± 850 | 152 ± 15 | 78 ± 8 |

| This compound | 1 | 10,830 ± 790 | 130 ± 12 | 65 ± 7 |

| This compound | 10 | 7,520 ± 610 | 85 ± 9 | 38 ± 5 |

| This compound | 100 | 3,140 ± 320 | 28 ± 5 | 12 ± 3 |

| Positive Control (Sunitinib) | 100 | 2,890 ± 290 | 25 ± 4 | 10 ± 2 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Endothelial Tube Formation Assay Protocol

This protocol details the steps to assess the effect of this compound on the formation of capillary-like structures by endothelial cells in vitro.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Basement Membrane Matrix (e.g., Matrigel® or Geltrex™)

-

This compound (stock solution in DMSO)

-

Sunitinib (positive control)

-

96-well tissue culture plates

-

Calcein AM fluorescent dye

-

Phosphate Buffered Saline (PBS)

-

Inverted fluorescence microscope with imaging software

Methodology:

-

Preparation of Basement Membrane Matrix Plates:

-

Thaw the basement membrane matrix on ice overnight at 4°C.

-

Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate.

-

Ensure the entire surface of the well is covered.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

-

Cell Preparation and Seeding:

-

Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.

-

Harvest the cells using trypsin and neutralize with medium containing FBS.

-

Centrifuge the cells and resuspend the pellet in serum-free EGM-2 medium.

-

Perform a cell count and adjust the cell suspension to a final concentration of 2 x 10^5 cells/mL.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in serum-free EGM-2 medium to achieve final concentrations of 1, 10, and 100 nM.

-

Prepare a vehicle control (0.1% DMSO) and a positive control (100 nM Sunitinib).

-

Mix the cell suspension with the different concentrations of this compound, vehicle, or positive control.

-

-

Incubation:

-

Add 100 µL of the cell suspension containing the respective treatments to each well of the pre-coated 96-well plate.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

-

Visualization and Imaging:

-

After incubation, carefully remove the medium from the wells.

-

Wash the cells gently with PBS.

-

Stain the cells with Calcein AM (2 µg/mL in PBS) for 30 minutes at 37°C.

-

Visualize the tube network using an inverted fluorescence microscope.

-

Capture images for subsequent analysis.

-

-

Data Analysis:

-

Quantify the extent of tube formation by measuring the total tube length, number of junctions, and number of loops using an automated image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Compare the results from the this compound-treated groups to the vehicle control.

-

Mandatory Visualization

Application Notes and Protocols: The Use of ALK4290 in Retinal Pigment Epithelium (RPE) Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The retinal pigment epithelium (RPE) is a critical monolayer of cells in the outer retina that provides essential support to photoreceptor cells. Dysfunction and degeneration of the RPE are implicated in the pathogenesis of age-related macular degeneration (AMD), a leading cause of irreversible vision loss in the elderly[1][2]. Oxidative stress is a key contributor to RPE cell damage and senescence in AMD[3]. ALK4290 (also known as AKST4290) is a small molecule antagonist of the C-C chemokine receptor 3 (CCR3). Clinical studies have investigated the therapeutic potential of this compound in patients with neovascular AMD, suggesting a possible role in improving visual acuity[4]. The proposed mechanism of action involves the modulation of inflammatory and senescence-related pathways within the RPE and surrounding tissues[5].

These application notes provide detailed protocols for the use of this compound in in-vitro models of RPE cell culture, specifically for investigating its effects on oxidative stress-induced cellular responses. The following sections outline methodologies for culturing human RPE cells, inducing an oxidative stress response, and quantifying the effects of this compound treatment.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments designed to evaluate the efficacy of this compound in mitigating oxidative stress-induced damage in ARPE-19 cells, a commonly used human RPE cell line.

Table 1: Effect of this compound on ARPE-19 Cell Viability under Oxidative Stress

| Treatment Group | Concentration | Mean Cell Viability (%) | Standard Deviation |

| Untreated Control | - | 100 | ± 4.5 |

| H₂O₂ (200 µM) | - | 62 | ± 5.1 |

| H₂O₂ + this compound | 1 µM | 75 | ± 4.8 |

| H₂O₂ + this compound | 5 µM | 88 | ± 4.2 |

| H₂O₂ + this compound | 10 µM | 95 | ± 3.9 |

| This compound only | 10 µM | 99 | ± 4.3 |

Table 2: Effect of this compound on Senescence-Associated β-Galactosidase (SA-β-gal) Activity in ARPE-19 Cells

| Treatment Group | Concentration | Percentage of SA-β-gal Positive Cells | Standard Deviation |

| Untreated Control | - | 5 | ± 1.2 |

| H₂O₂ (200 µM) | - | 45 | ± 3.8 |

| H₂O₂ + this compound | 1 µM | 32 | ± 3.1 |

| H₂O₂ + this compound | 5 µM | 18 | ± 2.5 |

| H₂O₂ + this compound | 10 µM | 9 | ± 1.8 |

| This compound only | 10 µM | 6 | ± 1.5 |

Table 3: Effect of this compound on Vascular Endothelial Growth Factor (VEGF) Secretion by ARPE-19 Cells

| Treatment Group | Concentration | VEGF Concentration (pg/mL) | Standard Deviation |

| Untreated Control | - | 150 | ± 25 |

| H₂O₂ (200 µM) | - | 850 | ± 75 |

| H₂O₂ + this compound | 1 µM | 620 | ± 60 |

| H₂O₂ + this compound | 5 µM | 350 | ± 40 |

| H₂O₂ + this compound | 10 µM | 180 | ± 30 |

| This compound only | 10 µM | 145 | ± 22 |

Experimental Protocols

Protocol 1: Culturing and Maintenance of ARPE-19 Cells

This protocol describes the standard procedure for culturing the human RPE cell line, ARPE-19.

Materials:

-

ARPE-19 cell line

-

DMEM/F-12 medium

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

T-75 cell culture flasks

-

6-well plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Thawing of Cryopreserved Cells:

-

Rapidly thaw the vial of ARPE-19 cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (DMEM/F-12 + 10% FBS + 1% Penicillin-Streptomycin).

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete culture medium.

-

Transfer the cell suspension to a T-75 flask.

-

-

Cell Maintenance:

-

Incubate the cells at 37°C in a 5% CO₂ atmosphere.

-

Change the medium every 2-3 days until the cells reach 80-90% confluency.

-

-

Subculturing:

-

Aspirate the medium and wash the cells once with PBS.

-

Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until the cells detach.

-

Add 8 mL of complete culture medium to inactivate the trypsin.

-

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet and seed new flasks or plates at a desired density (e.g., 1:3 to 1:6 split ratio).

-

Protocol 2: Induction of Oxidative Stress and Treatment with this compound

This protocol details the induction of oxidative stress in ARPE-19 cells using hydrogen peroxide (H₂O₂) and subsequent treatment with this compound.

Materials:

-

Confluent ARPE-19 cells in 6-well plates

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

This compound (stock solution in DMSO)

-

Serum-free DMEM/F-12 medium

-

Complete culture medium

Procedure:

-

Seed ARPE-19 cells in 6-well plates and grow to 80-90% confluency.

-

Starve the cells in serum-free DMEM/F-12 medium for 12 hours prior to treatment.

-

Prepare fresh dilutions of H₂O₂ in serum-free medium to a final concentration of 200 µM.

-

Prepare dilutions of this compound in serum-free medium to final concentrations of 1 µM, 5 µM, and 10 µM.

-

Treatment Groups:

-

Untreated Control: Serum-free medium only.

-

H₂O₂ Control: 200 µM H₂O₂.

-

H₂O₂ + this compound: 200 µM H₂O₂ with 1 µM, 5 µM, or 10 µM this compound.

-

This compound only Control: 10 µM this compound.

-

-

Aspirate the starvation medium and add the respective treatment media to the wells.

-

Incubate for 24 hours at 37°C and 5% CO₂.

-

After incubation, collect the cell culture supernatant for analysis (e.g., ELISA for VEGF) and process the cells for further assays (e.g., cell viability, SA-β-gal staining).

Protocol 3: Quantification of Cell Viability (MTS Assay)

This protocol describes the use of an MTS assay to quantify cell viability.

Materials:

-

Treated ARPE-19 cells in a 96-well plate

-

MTS reagent

-

Plate reader

Procedure:

-

After the 24-hour treatment period, add 20 µL of MTS reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage relative to the untreated control group.

Protocol 4: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol outlines the procedure for detecting senescent cells.

Materials:

-

Treated ARPE-19 cells in 6-well plates

-

SA-β-gal staining kit (commercially available)

-

Microscope

Procedure:

-

Wash the cells twice with PBS.

-

Fix the cells with the provided fixative solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add the SA-β-gal staining solution to each well.

-

Incubate the plate at 37°C (without CO₂) for 12-16 hours, or until a blue color develops in senescent cells.

-

Observe the cells under a microscope and count the number of blue (positive) and total cells to determine the percentage of senescent cells.

Protocol 5: Enzyme-Linked Immunosorbent Assay (ELISA) for VEGF

This protocol is for quantifying the concentration of secreted VEGF in the cell culture supernatant.

Materials:

-

Collected cell culture supernatant

-

Human VEGF ELISA kit (commercially available)

-

Plate reader

Procedure:

-

Follow the manufacturer's instructions provided with the human VEGF ELISA kit.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Add standards and collected cell culture supernatants to the wells.

-

Add the detection antibody, followed by the enzyme conjugate.

-

Add the substrate solution and stop the reaction.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the concentration of VEGF in the samples based on the standard curve.

Visualizations

Caption: Hypothesized this compound signaling in RPE cells.

Caption: Workflow for testing this compound on RPE cells.

References

- 1. Cell culture models to study retinal pigment epithelium-related pathogenesis in age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell culture models to study retinal pigment epithelium-related pathogenesis in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Not All Stressors Are Equal: Mechanism of Stressors on RPE Cell Degeneration [frontiersin.org]

- 4. SAFETY AND THERAPEUTIC EFFECTS OF ORALLY ADMINISTERED AKST4290 IN NEWLY DIAGNOSED NEOVASCULAR AGE-RELATED MACULAR DEGENERATION - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for ALK4290 Administration in Mouse Models of Choroidal Neovascularization

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Choroidal neovascularization (CNV) is a hallmark of neovascular age-related macular degeneration (nAMD), a leading cause of severe vision loss. The laser-induced CNV mouse model is a cornerstone for preclinical research, mimicking key aspects of the human disease and serving as a platform for testing novel therapeutic agents. ALK4290 (also known as AKST4290) is an orally administered small molecule inhibitor of C-C chemokine receptor type 3 (CCR3). The antagonism of CCR3 is a promising therapeutic strategy for nAMD, as it targets the inflammatory and immune cell infiltration pathways that contribute to pathological angiogenesis.

These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in a laser-induced CNV mouse model. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound in a preclinical setting.

Data Presentation

Table 1: Pharmacokinetics of a Single Oral Dose of this compound in C57BL/6 Mice

| Dose | Time Point | Tissue | Concentration (mean ± sem) |

| 10 mg/kg | 24 hours | Whole Eye | 0.56 µg eq/g |

| 10 mg/kg | 24 hours | Uveal Tract | 2.61 µg eq/g |

| 30 mg/kg | 0.5 hours | RPE/Choroid | 447.8 ± 143.89 ng/mL |

| 30 mg/kg | 2 hours | RPE/Choroid | 1087.2 ± 106.64 ng/mL |

| 30 mg/kg | 24 hours | RPE/Choroid | 941.5 ± 273.09 ng/mL |

| 30 mg/kg | 2 hours | Retina | 460.06 ± 41.79 ng/mL |

Data from a study on the pharmacokinetics and ocular distribution of AKST4290.[1]

Table 2: Effect of Oral this compound Administration on Immune Cell Infiltration in a Mouse Model of Retinal Degeneration

| Treatment Group | Monocytes (cells, mean ± sem) | Neutrophils (cells, mean ± sem) | CD4 T cells (cells, mean ± sem) |

| Control | 74 ± 16 | 14 ± 3 | 33 ± 5 |

| NaIO3 Induced | 1679 ± 222 | 146 ± 17 | 170 ± 26 |

| NaIO3 + this compound (60 mg/kg, twice daily) | 1051 ± 153 | 82 ± 15 | 131 ± 29 |

Data from a study using the sodium iodate (NaIO3) model of retinal inflammation and degeneration.[2]

Experimental Protocols

Laser-Induced Choroidal Neovascularization (CNV) in Mice

This protocol describes the induction of CNV in mice via laser photocoagulation, a widely accepted model for studying exudative AMD.[1][3][4]

Materials:

-

C57BL/6J mice (female, 6-8 weeks old)[2]

-

Ketamine/Xylazine anesthetic solution

-

Tropicamide (1%) and Phenylephrine (2.5%) ophthalmic solutions

-

Green Argon laser photocoagulator

-

Cover glass

-

Gonioscopic solution (e.g., 2.5% hypromellose)

-

Micron IV Image-Guided Laser System (or equivalent)

Procedure:

-

Animal Preparation:

-

Anesthetize the mice with an intraperitoneal injection of Ketamine (100 mg/kg) and Xylazine (10 mg/kg).

-

Dilate the pupils of both eyes by topically applying one drop of 1% tropicamide and 2.5% phenylephrine.

-

Place a drop of gonioscopic solution on the cornea to keep it lubricated and to allow for clear visualization of the fundus.

-

-

Laser Photocoagulation:

-

Position the mouse on the laser platform.

-

Use a cover glass as a contact lens to flatten the cornea.

-

Focus the laser on the retina. Create four laser spots around the optic nerve in each eye.

-

Laser parameters: 532 nm wavelength, 240 mW power, 70 ms duration, 50 µm spot size.[2]

-

Successful laser application is confirmed by the appearance of a small bubble at the laser site, indicating the rupture of Bruch's membrane.[1]

-

-

Post-Procedure Care:

-

Apply a topical antibiotic ointment to the eyes to prevent infection.

-

Monitor the mice during recovery from anesthesia.

-

This compound Administration

This protocol outlines the oral administration of this compound to the CNV mouse model.

Materials:

-

This compound

-

Vehicle solution (e.g., sterile water with appropriate solubilizing agents)

-

Oral gavage needles

Procedure:

-

Preparation of Dosing Solution:

-

Prepare a suspension or solution of this compound in the chosen vehicle at the desired concentration. Based on preclinical studies in a relevant mouse model, a dose of 60 mg/kg administered twice daily is suggested.[2]

-

-

Administration Schedule:

-

Begin oral administration of this compound or vehicle to the respective groups one day prior to laser-induced CNV.

-

Continue daily or twice-daily administration for the duration of the study (typically 7 to 14 days).

-

-

Oral Gavage:

-

Administer the prepared this compound solution or vehicle to the mice via oral gavage.

-

Ensure the volume administered is appropriate for the mouse's weight.

-

Quantification of CNV

This protocol describes the ex vivo quantification of CNV lesion size using choroidal flat mounts.

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA)

-

Blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100)

-

Isolectin B4 (IB4) conjugated to a fluorescent marker (e.g., Alexa Fluor 488)

-

Mounting medium

-

Fluorescence microscope

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Tissue Harvest and Preparation:

-

At the study endpoint (e.g., day 7 or 14 post-laser), euthanize the mice.

-

Enucleate the eyes and fix them in 4% PFA for 1 hour.

-

Dissect the anterior segment, lens, and retina, leaving the RPE-choroid-sclera complex.

-

Make four radial incisions in the choroidal cup to allow for flat-mounting.

-

-

Staining:

-

Wash the choroidal flat mounts with PBS.

-

Permeabilize and block the tissue in blocking buffer for 1 hour.

-

Incubate the flat mounts with fluorescently labeled Isolectin B4 overnight at 4°C to stain the neovascular lesions.

-

Wash the flat mounts extensively with PBS.

-

-

Imaging and Analysis:

-

Mount the choroidal flat mounts on a glass slide with the RPE side up using mounting medium.

-

Image the flat mounts using a fluorescence microscope.

-

Use image analysis software to measure the area of the fluorescently labeled CNV lesions.

-

Visualizations

Caption: Mechanism of action of this compound in inhibiting CNV.

Caption: Experimental workflow for this compound administration in the CNV mouse model.

References

Application Note: Flow Cytometry Analysis of Immune Cell Modulation by ALK4290

Audience: Researchers, scientists, and drug development professionals.

Introduction

ALK4290 (also known as AKST4290) is a potent and selective inhibitor of the C-C chemokine receptor 3 (CCR3). CCR3 is a key receptor involved in the migration and recruitment of various immune cells to sites of inflammation. By blocking this receptor, this compound aims to dampen inflammatory responses, a mechanism under investigation for therapeutic applications in diseases such as neovascular age-related macular degeneration (nAMD).[1][2] Flow cytometry is an indispensable tool for dissecting the cellular effects of such targeted therapies, allowing for precise quantification and phenotyping of immune cell populations in response to treatment.[3][4] This document provides a detailed protocol for analyzing the effects of this compound on immune cell infiltration using flow cytometry and presents representative data from preclinical models.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its effect by inhibiting the signaling cascade initiated by the binding of chemokine ligands (e.g., CCL11/Eotaxin-1) to the CCR3 receptor on the surface of immune cells like monocytes, neutrophils, and T cells. This inhibition prevents the downstream signaling required for chemotaxis, thereby reducing the accumulation of these cells at inflammatory sites.

Caption: this compound mechanism of action.

Experimental Data: Effect of this compound on Immune Cell Infiltration

In a preclinical mouse model of retinal inflammation (sodium iodate-induced), this compound treatment significantly reduced the infiltration of key immune cell populations into the retinal pigment epithelium (RPE). The following tables summarize the quantitative flow cytometry data from this model.[1]

Table 1: Monocyte Infiltration in RPE

| Treatment Group | Mean Cell Count (± SEM) | P-value |

|---|---|---|

| Control | 74 ± 16 | - |

| NaIO3 (Disease Model) | 1679 ± 222 | p < 0.01 (vs Control) |

| NaIO3 + this compound | 1051 ± 153 | p < 0.01 (vs NaIO3) |

Table 2: Neutrophil Infiltration in RPE

| Treatment Group | Mean Cell Count (± SEM) | P-value |

|---|---|---|

| Control | 14 ± 3 | - |

| NaIO3 (Disease Model) | 146 ± 17 | p < 0.01 (vs Control) |

| NaIO3 + this compound | 82 ± 15 | p < 0.01 (vs NaIO3) |

Table 3: CD4+ T Cell Infiltration in RPE

| Treatment Group | Mean Cell Count (± SEM) | P-value |

|---|---|---|

| Control | 33 ± 5 | - |

| NaIO3 (Disease Model) | 170 ± 26 | p < 0.01 (vs Control) |

| NaIO3 + this compound | 131 ± 29 | p < 0.01 (vs NaIO3) |

Data sourced from a preclinical study investigating AKST4290 in a sodium iodate model of age-related macular degeneration.[1]

Experimental Workflow and Protocols

The following diagram outlines the typical workflow for processing and analyzing tissue samples to assess the impact of this compound on immune cell populations.

Caption: General workflow for flow cytometry analysis.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for preparing samples and performing flow cytometry to analyze immune cell populations affected by this compound.

Materials and Reagents

-

Buffers:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Flow Cytometry Staining Buffer (PBS + 2% FBS + 0.05% Sodium Azide)

-

Red Blood Cell (RBC) Lysis Buffer (if using whole blood)

-

Fixation/Permeabilization Buffer (for intracellular staining)

-

-

Antibodies: Fluorochrome-conjugated antibodies specific for immune cell markers. A suggested panel is provided below.

-

Viability Dye: e.g., Propidium Iodide (PI) or 7-AAD to exclude dead cells.

-

Equipment:

-

Flow cytometer

-

Centrifuge

-

Vortex mixer

-

Micropipettes

-

Flow cytometry tubes

-

Sample Preparation (from Tissue)

-

Excise the tissue of interest (e.g., RPE, tumor) and place it in ice-cold PBS.

-

Mince the tissue into small pieces using a sterile scalpel.

-

Transfer the tissue fragments to a tube containing an appropriate enzyme digestion cocktail (e.g., Collagenase/Dispase).

-

Incubate at 37°C for 30-60 minutes with gentle agitation.

-

Neutralize the enzymatic reaction by adding Flow Cytometry Staining Buffer.

-

Filter the suspension through a 70 µm cell strainer to obtain a single-cell suspension.[5]

-

Centrifuge the cells at 400 x g for 5 minutes at 4°C. Discard the supernatant.

-

Resuspend the cell pellet in 1 mL of Flow Cytometry Staining Buffer.

-

Count viable cells using a hemocytometer or automated cell counter. Adjust the cell concentration to 1x10^6 cells/100 µL.

Antibody Staining Panel

The selection of antibodies is critical for identifying specific immune cell populations.[6][7] The following panel is suggested for identifying monocytes, neutrophils, and T cells.

| Marker | Cell Type | Fluorochrome (Example) |

| CD45 | Pan-Leukocyte | AF700 |

| CD11b | Myeloid Cells | PE-Cy7 |

| Ly-6G | Neutrophils | APC |

| Ly-6C | Monocytes | PerCP-Cy5.5 |

| CD3 | T Cells | FITC |

| CD4 | Helper T Cells | PE |

| CD8 | Cytotoxic T Cells | APC-Cy7 |

Staining Procedure

-

Aliquot 1x10^6 cells in 100 µL of staining buffer into a flow cytometry tube.

-

Add a viability dye according to the manufacturer's protocol to distinguish live/dead cells.

-

Add the pre-titrated fluorochrome-conjugated antibodies for surface markers to the cell suspension.

-

Vortex gently and incubate for 30 minutes at 4°C, protected from light.[5]

-

Wash the cells by adding 2 mL of Flow Cytometry Staining Buffer and centrifuge at 400 x g for 5 minutes. Discard the supernatant.

-

(Optional: Intracellular Staining) If staining for intracellular markers (e.g., cytokines, transcription factors), resuspend the cells in Fixation Buffer and incubate. Follow with Permeabilization Buffer and add intracellular antibodies.

-

Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Keep samples on ice and protected from light until acquisition.

Flow Cytometry Acquisition and Gating

-

Instrument Setup: Use compensation controls (single-stained beads or cells) to correct for spectral overlap between fluorochromes.

-

Gating Strategy:

-

Gate on single cells using Forward Scatter Area (FSC-A) vs. Forward Scatter Height (FSC-H).

-

Gate on live cells by excluding cells positive for the viability dye.

-

From the live singlet gate, identify total leukocytes by gating on CD45+ cells.

-

From the CD45+ gate, identify major populations:

-

Neutrophils: CD11b+ / Ly-6G+

-

Monocytes: CD11b+ / Ly-6C+

-

T Cells: CD3+

-

-

Further analyze the T cell population for CD4+ and CD8+ subsets.

-

This structured approach ensures reproducible and accurate quantification of the immune cell populations modulated by this compound treatment.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. SAFETY AND THERAPEUTIC EFFECTS OF ORALLY ADMINISTERED AKST4290 IN NEWLY DIAGNOSED NEOVASCULAR AGE-RELATED MACULAR DEGENERATION - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How Flow Cytometry is Helping Push the Boundaries of Immuno-oncology | SauveBio [sauvebio.com]